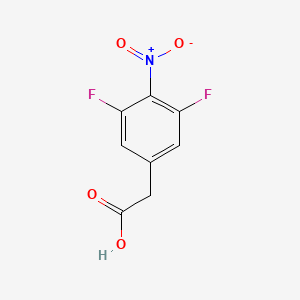
2-(3,5-Difluoro-4-nitrophenyl)acetic acid
Descripción general
Descripción
“2-(3,5-Difluoro-4-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F2NO4/c9-5-1-4 (2-8 (12)13)7 (11 (14)15)3-6 (5)10/h1,3H,2H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment . The compound has a molecular weight of 217.13 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of 2-(2,5-Diamino Phenyl)ethanol : Zhao De-feng (2007) described a synthesis process starting from 3-fluorophenyl acetic acid, leading to the production of 2-(5-amino-2-nitrophenyl) ethanol and finally 2-(2,5-diamino phenyl)ethanol (Zhao De-feng, 2007).
Protecting Groups in Organic Synthesis
- Use of (2-Nitrophenyl)acetyl as a Protecting Group : Daragics and Fügedi (2010) reported the utility of the (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions in organic synthesis (Katalin Daragics, P. Fügedi, 2010).
Electrochemical Behavior
- Electrochemical Behaviour of Nifedipine and Related Compounds : Hazard et al. (1991) investigated the electrochemical behavior of nifedipine and similar compounds, focusing on the instability of their reduction products in protic media (R. Hazard, J. Hurvois, C. Moinet, A. Tallec, J. Burgot, G. Eon-Burgot, 1991).
Hydrogen Bonding and Deprotonation Equilibria
- Detailing Hydrogen Bonding and Deprotonation Equilibria : Pérez-Casas and Yatsimirsky (2008) detailed the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including compounds related to 2-(3,5-Difluoro-4-nitrophenyl)acetic acid (Carol Pérez-Casas, A. K. Yatsimirsky, 2008).
Nitration Reactions
- Nitration of Phenyl-Substituted Heterocyclic Compounds : Lynch and Hung (1964) explored the nitration reactions of phenyl-substituted heterocyclic compounds, which are related to the study of this compound (B. Lynch, Y. Hung, 1964).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFBUVWWKDQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B3307141.png)

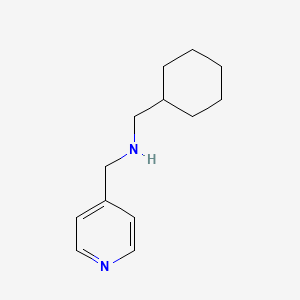
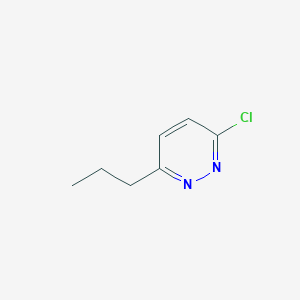

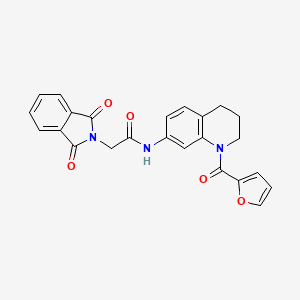
![2-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3307203.png)
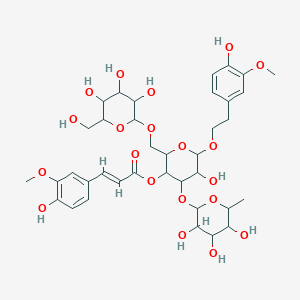

![8-Bromoimidazo[1,2-a]quinoxaline](/img/structure/B3307216.png)
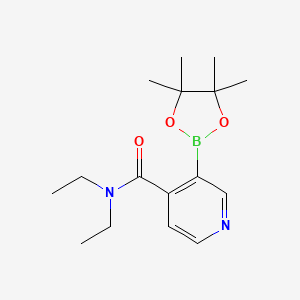
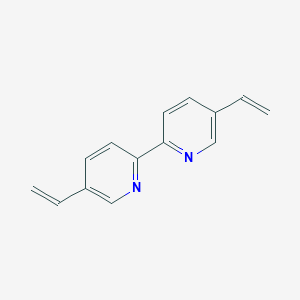

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B3307242.png)